molecular formula C14H19N5O2 B2630131 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1206995-72-3

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2630131
CAS No.: 1206995-72-3
M. Wt: 289.339
InChI Key: TXCPTWSMOLMVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both oxadiazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can then be introduced through a condensation reaction with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-phenylacetamide
  • 3,5-dichloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide

Uniqueness

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both oxadiazole and pyrazole rings, which confer distinct chemical and biological properties. This combination of rings can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds that contain only one of these rings.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods. The data presented here is drawn from various academic and research sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring and a pyrazole moiety. Its molecular formula is C13H15N7OC_{13}H_{15}N_7O, and it exhibits a complex structure that contributes to its biological activity.

Molecular Structure

ComponentDescription
Molecular FormulaC13H15N7O
Molecular Weight255.30 g/mol
Key Functional GroupsOxadiazole, Pyrazole

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, particularly in cancer treatment. A study highlighted that oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain derivatives showed IC50 values in the nanomolar range against cancer cell lines such as SK-MEL-2 (melanoma) and PANC-1 (pancreatic cancer) .

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes that facilitate tumor growth. The introduction of electron-withdrawing groups (EWGs) in the structure has been shown to enhance antitumor activity significantly. Specifically, modifications at the meta position of the aromatic ring were more favorable than para substitutions .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are vital for maintaining pH balance in tissues and are often overexpressed in tumors. Compounds derived from oxadiazoles have been reported to inhibit these enzymes effectively:

  • Selectivity : Some derivatives demonstrated selectivity for hCA IX over hCA II, making them potential candidates for targeted cancer therapies.
  • Potency : The most active compounds achieved inhibition at concentrations as low as 89 pM for hCA IX .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have shown promise in other areas:

  • Antiparasitic Activity : Some studies suggest that these compounds may also possess antiparasitic properties, although further research is needed to confirm these findings .
  • Anti-inflammatory Effects : Compounds related to pyrazole have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. Common methods include:

  • Cyclization with Hydrazides : The reaction of cyclohexyl hydrazide with appropriate carboxylic acids under dehydrating conditions (e.g., using phosphorus oxychloride) to form the oxadiazole ring.
  • Optimization for Yield and Purity : Industrial methods may utilize continuous flow reactors for improved efficiency and consistency in product quality .

Study on Anticancer Activity

A notable case study involved the evaluation of various oxadiazole derivatives against human cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity:

  • Compound 16a : Showed an IC50 value of 0.65 µM against MCF-7 cells.
  • Compound 17b : Demonstrated significant activity with an IC50 of 2.41 µM against the same cell line .

Mechanistic Insights

Flow cytometry analysis indicated that certain compounds could arrest the cell cycle at the G0-G1 phase, suggesting a mechanism related to DNA duplication disruption . This insight is crucial for understanding how these compounds can be developed into effective therapeutic agents.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-15-19(2)11(9)12(20)16-14-18-17-13(21-14)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPTWSMOLMVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.